3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-1-ol
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-1-ol: is a fluorinated alcohol with the molecular formula C9H3F15O . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, hydrophobicity, and chemical resistance. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-1-ol typically involves the fluorination of nonanol derivatives. One common method is the electrochemical fluorination (ECF) process, where nonanol is subjected to fluorine gas in the presence of a suitable electrolyte. This method ensures the incorporation of fluorine atoms at specific positions on the carbon chain.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency and ability to produce high-purity products. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The process involves the use of specialized equipment to handle the highly reactive fluorine gas safely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to an alkane, although this is less common due to the stability of the fluorinated alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products:
Oxidation: Formation of perfluorinated ketones or acids.
Reduction: Formation of perfluorinated alkanes.
Substitution: Formation of perfluorinated alkyl halides.
Scientific Research Applications
Chemistry: In chemistry, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-1-ol is used as a building block for synthesizing other fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology and Medicine: The compound’s biocompatibility and stability make it useful in biomedical research. It is often used in the development of drug delivery systems and as a component in medical imaging agents.
Industry: Industrially, this compound is used in the production of specialty coatings and lubricants. Its hydrophobic nature makes it ideal for creating water-repellent surfaces and reducing friction in mechanical systems.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-1-ol is largely attributed to its fluorine atoms. The high electronegativity of fluorine creates a strong dipole moment, which influences the compound’s interactions with other molecules. This results in enhanced chemical resistance and stability. The molecular targets and pathways involved are primarily related to its ability to form strong hydrogen bonds and its hydrophobic interactions with other substances.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness: Compared to these similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-1-ol stands out due to its specific alcohol functional group, which allows for unique chemical reactions and applications. Its high fluorine content also provides superior thermal stability and chemical resistance, making it particularly valuable in harsh environments.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F15O/c10-3(11,1-2-25)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h25H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDSRMWHWAQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15CH2CH2OH, C9H5F15O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 1-Nonanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895328 | |
Record name | 7:2 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755-02-2 | |
Record name | 7:2 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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